molecular formula C14H21N B6226899 1-benzylcycloheptan-1-amine CAS No. 790148-65-1

1-benzylcycloheptan-1-amine

Cat. No.: B6226899
CAS No.: 790148-65-1
M. Wt: 203.3
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Description

1-benzylcycloheptan-1-amine is a chemical compound featuring a cycloheptane ring core that is substituted at the one-position with both a benzylamine group and an amine functional group. This specific molecular architecture, which combines a seven-membered aliphatic ring system with a benzyl-protected primary amine, suggests potential utility as a versatile synthetic intermediate or a structural motif in organic and medicinal chemistry research. The amine group can serve as a handle for further chemical modifications, such as amide bond formation or reductive amination, to create more complex molecular libraries . The benzyl group is a common protecting group in organic synthesis that can often be removed under conditions like hydrogenolysis to reveal the primary amine . Researchers may investigate this compound as a key building block in the synthesis of novel compounds for various applications. All chemical properties, safety information, and potential applications are based on its molecular structure and require further experimental validation by qualified researchers. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

790148-65-1

Molecular Formula

C14H21N

Molecular Weight

203.3

Purity

95

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving 1 Benzylcycloheptan 1 Amine

Detailed Analysis of Reaction Pathways and Intermediates for Amine Transformations

The transformations of 1-benzylcycloheptan-1-amine, like other tertiary amines, are characterized by complex reaction pathways involving key intermediates. In gold-catalyzed α-C-H bond functionalization, for instance, the reaction is believed to proceed through an outer sphere mechanism. This process is facilitated by the hydridic character of the hydrogen atom at the α-position to the nitrogen, a result of negative hyperconjugation. The introduction of specific functional groups, such as a malonate moiety, can be crucial for the success of these transformations by influencing the interaction between the amine and the catalyst.

In the context of elimination reactions, such as the Hofmann elimination, the transition state can vary between "carbocation-like" and "carbanion-like". In a "carbanion-like" transition state, the C-H bond breaking is more advanced than the C-N bond breaking, leading to a partial negative charge on the carbon. This pathway is favored by electron-withdrawing groups on the amine, which stabilize the developing negative charge.

Computational studies on the formation of polymers from amines and formaldehyde suggest a stepwise addition mechanism promoted by water. This avoids the formation of imine intermediates through dimerization or cyclotrimerization.

Investigation of Transition State Structures and Energy Profiles

The geometry and energy of transition states are critical in determining the course of a reaction. For concerted reactions like the pyrolysis of amine oxides, a cyclic five-membered transition state is proposed. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transition states. Vibrational analysis is used to confirm a true transition state, which should possess a single imaginary frequency corresponding to the reaction coordinate.

The energy profile of a reaction, including the activation energy, dictates its feasibility and rate. For example, in enzyme-catalyzed imine reduction, DFT calculations can elucidate the energy barriers for different reaction pathways, providing insight into enantioselectivity. The analysis of transition state geometries can reveal the key interactions that stabilize one transition state over another.

The table below presents a hypothetical energy profile for a generic transformation of an amine, illustrating the relative energies of intermediates and transition states.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 1+15.8
Intermediate 2-10.1
Transition State 2+20.3
Products-18.7

This is a representative data table and does not reflect experimentally determined values for this compound.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

Both steric and electronic factors play a synergistic role in the reactivity and selectivity of amine transformations. The steric hindrance around the nitrogen atom can significantly impact its ability to coordinate with other reactants or catalysts. chemrxiv.org For instance, bulky substituents can hinder the approach of reagents, thereby slowing down the reaction rate. A combination of low steric hindrance and high intrinsic nucleophilicity can lead to exceptional reactivity in certain amines. nih.gov

Electronic effects, governed by the electron-donating or electron-withdrawing nature of substituents, are also crucial. Electron-withdrawing groups can increase the acidity of α-protons, facilitating elimination reactions. Conversely, electron-donating groups can enhance the nucleophilicity of the amine. The interplay of these effects is often complex and can lead to unexpected reactivity patterns. chemrxiv.org

The following table summarizes the general influence of steric and electronic factors on amine reactivity.

FactorEffect on Reactivity
Steric Hindrance Increased steric bulk around the nitrogen generally decreases the rate of reaction.
Electronic Effects Electron-withdrawing groups can enhance acidity of α-hydrogens and stabilize negative charges in transition states.
Electron-donating groups can increase the nucleophilicity of the amine.

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry provides a powerful tool for validating proposed reaction mechanisms. researchgate.net Quantum chemical calculations, such as DFT, can be used to model the geometries of reactants, intermediates, transition states, and products. nih.govresearchgate.net These calculations provide valuable information about the thermodynamics and kinetics of the reaction, including reaction energies and activation barriers.

For example, in the study of imine reductases, DFT calculations have been used to investigate the reaction mechanism and the origin of enantioselectivity. nih.govresearchgate.net By modeling the enzyme's active site and calculating the energies of different transition states, researchers can predict which stereoisomer will be preferentially formed, and these predictions can then be compared with experimental results. This computational approach allows for a detailed understanding of the factors controlling the reaction at a molecular level.

Derivatization and Functionalization Strategies of 1 Benzylcycloheptan 1 Amine for Structural Diversification

N-Alkylation and Acylation Reactions for Amide and Amine Derivatives

General methodologies for the N-alkylation of primary amines often involve reactions with alkyl halides or reductive amination with aldehydes or ketones. Similarly, N-acylation is typically achieved using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. These reactions would be expected to convert the primary amine of 1-benzylcycloheptan-1-amine into the corresponding secondary or tertiary amines and amides, respectively. However, specific examples, reaction conditions, and yields for these transformations on this compound are not reported.

Functional Group Interconversions and Cyclization Reactions Utilizing the Amine Moiety

The amine group of this compound could theoretically serve as a handle for various functional group interconversions, such as conversion to an azide, or as a participant in cyclization reactions to form nitrogen-containing heterocyclic systems. Intramolecular reactions, potentially involving the benzyl (B1604629) or cycloheptyl moieties, could lead to novel polycyclic structures. Nevertheless, no published studies have explored these possibilities for this specific compound.

Synthesis of Chiral Analogues and Stereochemical Control Strategies

The carbon atom to which the amino and benzyl groups are attached in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound or its derivatives would require asymmetric synthesis or chiral resolution. Common strategies include the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. While these are well-established methods for producing chiral amines, their application to the synthesis of chiral this compound analogues has not been described in the literature.

Generation of Polycyclic Systems Incorporating the this compound Core

The this compound framework could potentially be elaborated into more complex polycyclic systems through various synthetic strategies, such as intramolecular cyclizations or cycloaddition reactions. The benzyl and cycloheptyl rings offer multiple sites for such transformations. However, there is no available research detailing the synthesis of any polycyclic systems derived from this specific core structure.

Role and Applications of 1 Benzylcycloheptan 1 Amine As a Building Block in Advanced Organic Synthesis

Utility in the Construction of Nitrogen-Containing Heterocyclic Frameworks

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. The amine functionality of 1-benzylcycloheptan-1-amine provides a reactive handle for the construction of such cyclic systems. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of cyclization reactions.

For instance, this compound can be envisaged as a precursor for the synthesis of fused heterocyclic systems. Reactions with appropriate bifunctional electrophiles could lead to the formation of novel polycyclic structures incorporating the cycloheptane ring. airo.co.in The benzyl (B1604629) group can serve as a protecting group for the amine, which can be removed at a later stage of the synthesis to allow for further functionalization. Alternatively, the benzyl group itself can participate in cyclization reactions, for example, through intramolecular Friedel-Crafts-type reactions under appropriate conditions, leading to the formation of benzo-fused heterocyclic systems. organic-chemistry.orgcore.ac.uk

The general strategies for the synthesis of nitrogen-containing heterocycles often involve the reaction of an amine with a carbonyl compound or an alkyl halide to form an intermediate that subsequently undergoes cyclization. organic-chemistry.orgnih.gov By analogy, this compound could be employed in reactions such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction, with suitable modifications, to generate complex heterocyclic scaffolds.

Application as a Precursor for Complex Molecular Scaffolds and Chemical Libraries

The development of new therapeutic agents and functional materials often relies on the synthesis of diverse collections of molecules, known as chemical libraries. vapourtec.comenamine.netyoutube.com this compound, with its distinct cycloheptyl and benzyl moieties, can serve as a valuable starting point for the generation of such libraries. The cycloheptane ring provides a three-dimensional scaffold that can be functionalized in various positions, while the benzylamine (B48309) unit offers a site for further chemical modification.

The amine group can be acylated, alkylated, or arylated to introduce a wide range of substituents, thereby creating a library of derivatives with diverse physicochemical properties. nih.gov Furthermore, the cycloheptane ring can be subjected to various transformations, such as ring-expansion or ring-contraction reactions, to generate even greater molecular diversity. This approach, where a central core molecule is systematically modified, is a key strategy in diversity-oriented synthesis. wikipedia.org

The creation of these libraries allows for high-throughput screening to identify compounds with desired biological activities or material properties. The structural rigidity of the cycloheptane ring combined with the conformational flexibility of the benzyl group makes this compound an attractive scaffold for the design of molecules that can interact with specific biological targets.

Scaffold ModificationPotential ReactionResulting Compound Class
Amine FunctionalizationAcylation with various acid chloridesAmides
Amine FunctionalizationReductive amination with aldehydes/ketonesSecondary/Tertiary Amines
Amine FunctionalizationBuchwald-Hartwig amination with aryl halidesN-Aryl amines
Cycloheptane Ring ModificationRing-closing metathesis (with appropriate functionalization)Bicyclic systems

Development of Novel Ligands and Catalysts Based on the Amine Structure

The nitrogen atom in this compound can act as a coordinating atom for metal ions, making it a potential component of novel ligands for catalysis. Chiral ligands are particularly valuable in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. researchgate.net

While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral ligands. For example, resolution of a racemic mixture of a derivative or asymmetric synthesis could provide access to enantiomerically pure forms. Alternatively, chiral auxiliaries can be attached to the amine nitrogen or the cycloheptane ring. The resulting chiral amine derivatives can then be coordinated to transition metals such as palladium, rhodium, or copper to form asymmetric catalysts. nih.govmdpi.com

These catalysts could find application in a variety of enantioselective transformations, including hydrogenations, C-C bond-forming reactions, and aminations. The sterically demanding cycloheptyl group and the aromatic benzyl group can create a specific chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The development of new ligands is an active area of research, and structures based on cycloalkylamines are of interest due to their unique steric and electronic properties.

Integration into Multi-Step Convergent and Divergent Synthetic Routes

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. wikipedia.orgcrimsonpublishers.com As discussed in section 6.2, this compound is an excellent candidate for a common intermediate in a divergent synthesis. By applying a variety of different reaction conditions or reagents to this starting material, a wide range of products can be obtained. This is particularly useful in the early stages of drug discovery for exploring structure-activity relationships. nih.gov

Future Research Directions and Unexplored Avenues for 1 Benzylcycloheptan 1 Amine Research

Emerging Methodologies for Enhanced Synthetic Efficiency and Atom Economy

The synthesis of 1-benzylcycloheptan-1-amine, and structurally related tertiary amines, is an area ripe for the application of modern synthetic strategies that prioritize efficiency and sustainability. Traditional methods for the synthesis of such amines often suffer from low atom economy, generating significant waste. Future research should focus on the development of catalytic and atom-economical approaches.

Emerging methodologies that could be applied to the synthesis of this compound include:

C-H Activation/Functionalization: Direct C-H functionalization of cycloheptane or related precursors would represent a highly efficient route, avoiding the need for pre-functionalized starting materials.

Reductive Amination: The development of advanced catalytic systems for the reductive amination of cycloheptanone (B156872) with benzylamine (B48309) could offer a direct and high-yield pathway. Research into novel, non-precious metal catalysts would be particularly impactful.

Hydroaminoalkylation: The three-component coupling of cycloheptene (B1346976), an benzylamine, and a suitable coupling partner could provide a convergent and atom-economical synthesis.

The principles of green chemistry, particularly the concept of atom economy, should be a guiding factor in the development of new synthetic routes. rsc.orgjocpr.comwikipedia.org The ideal synthesis would maximize the incorporation of atoms from the starting materials into the final product, minimizing the formation of byproducts. wikipedia.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential ChallengesAtom Economy
Grignard reaction with cycloheptanone followed by dehydration and reductionWell-established methodologyMulti-step process, use of stoichiometric reagentsLow
Catalytic Reductive AminationDirect, potentially high yieldingCatalyst development, reaction optimizationHigh
C-H FunctionalizationHighly efficient, step-economicalRegioselectivity, catalyst developmentHigh

Development of New Applications Beyond Traditional Synthetic Chemistry

While tertiary amines are foundational in organic synthesis as catalysts and intermediates, the unique structure of this compound suggests potential applications in other domains. The cycloheptyl moiety provides a three-dimensional scaffold that can influence biological activity and material properties.

Future research into novel applications could explore:

Medicinal Chemistry: Cycloalkylamines have been investigated as monoamine reuptake inhibitors for the treatment of central nervous system disorders. google.com The specific stereochemistry and lipophilicity of this compound could be tuned to target specific transporters or receptors.

Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The bulky cycloheptyl group could create a unique chiral environment around a metal center.

Supramolecular Chemistry: The amine functionality can participate in hydrogen bonding and other non-covalent interactions, making it a potential building block for the construction of self-assembling systems and molecular cages.

Challenges and Opportunities in Stereochemical Control and Asymmetric Synthesis

The presence of a quaternary stereocenter in this compound presents a significant challenge and a compelling opportunity for research in asymmetric synthesis. The development of methods to control the absolute stereochemistry of this center would be of great value.

Key challenges include:

Conformational Flexibility of the Cycloheptane Ring: The cycloheptane ring is known for its conformational flexibility, existing as a mixture of twist-chair and twist-boat conformations. biomedres.us This flexibility can make stereocontrol difficult to achieve.

Formation of a Quaternary Stereocenter: The construction of a quaternary stereocenter is inherently challenging due to steric hindrance. pnas.orgpnas.org

Opportunities for future research in this area include:

Organocatalysis: The use of chiral Brønsted acids or other organocatalysts to promote an enantioselective reaction, such as a Pictet-Spengler-type cyclization, could be a fruitful avenue.

Chiral Ligand-Metal Catalysis: The development of new chiral ligands for transition metal-catalyzed reactions, such as asymmetric allylic alkylation or hydroamination, could provide access to enantioenriched this compound.

Resolution of Racemates: The development of efficient methods for the resolution of a racemic mixture of this compound, for example, through the formation of diastereomeric salts with a chiral acid, would be a practical approach.

Table 2: Potential Asymmetric Synthetic Approaches

ApproachCatalyst/ReagentPotential Outcome
Asymmetric Reductive AminationChiral catalyst (e.g., based on BINOL)Enantioselective formation of the C-N bond
Enantioselective AlkylationChiral phase-transfer catalystEnantioselective formation of the C-C bond
Kinetic ResolutionChiral acylating agentSeparation of enantiomers

Interdisciplinary Perspectives and Potential for Integration with Material Science (excluding specific material properties)

The unique structural features of this compound make it an interesting candidate for integration into material science. The amine group can act as a reactive handle for polymerization or as a site for interaction with surfaces and other materials.

Potential interdisciplinary research avenues include:

Polymer Science: this compound could be incorporated into polymers as a monomer or as a pendant group. The bulky cycloheptyl group could influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. The amine functionality could also be used to initiate polymerization or to cross-link polymer chains.

Surface Modification: The amine group can be used to graft the molecule onto the surface of inorganic materials such as silica or metal oxides. azom.com This could be used to modify the surface energy, hydrophobicity, or reactivity of the material.

Development of Rheology Modifiers: The incorporation of this compound into formulations could influence their rheological properties. Amines can interact with other components in a formulation to build viscosity or impart shear-thinning behavior.

The exploration of these interdisciplinary avenues will require collaboration between synthetic chemists and material scientists to fully realize the potential of this compound as a building block for new materials.

Q & A

Q. What are the recommended synthetic routes for 1-benzylcycloheptan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of cycloheptanone with benzylamine, using sodium cyanoborohydride (NaBH3CN) as a reducing agent. Reaction conditions (pH, temperature, solvent polarity) significantly impact stereoselectivity and purity. For instance, maintaining a pH of 6–7 in methanol at 25°C optimizes imine intermediate formation, while higher temperatures (40–50°C) accelerate reduction but may increase byproducts like N-benzylcycloheptanolamine . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine product (>95% purity).

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. In 1^1H NMR, the cycloheptane ring protons exhibit complex splitting patterns (δ 1.2–2.1 ppm), while the benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm). The amine proton (NH) may be broad or absent due to exchange broadening. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 217 (C14_{14}H19_{19}N+^+). Infrared (IR) spectroscopy confirms the NH stretch (~3350 cm1^{-1}) and aromatic C-H bends (~700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry environment under inert gas (argon or nitrogen) to prevent oxidation. Waste disposal must follow institutional guidelines for amine-containing organic compounds, typically involving neutralization with dilute HCl before disposal .

Q. How does the steric environment of the cycloheptane ring influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The cycloheptane ring’s seven-membered structure introduces moderate ring strain compared to smaller cycloalkanes (e.g., cyclopentane), reducing reactivity in nucleophilic substitutions but enhancing stability in alkylation reactions. Steric hindrance at the amine group limits electrophilic attack, favoring protection strategies (e.g., Boc or Fmoc groups) before functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} values in enzyme inhibition assays) often arise from differences in assay conditions (pH, temperature) or impurity profiles. Reproduce experiments using standardized protocols (e.g., Tris buffer at pH 7.4, 37°C) and validate compound purity via HPLC (>99%). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric hydrogenation using Ru-BINAP complexes achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) . Computational modeling (DFT or molecular docking) predicts stereochemical outcomes to guide catalyst selection .

Q. How do solvent effects and counterion choice influence the compound’s stability in long-term storage?

  • Methodological Answer : Hydrolysis of the amine group is minimized in aprotic solvents (e.g., DMF or DMSO) under anhydrous conditions. Counterions like hydrochloride or trifluoroacetate enhance crystallinity and stability. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS track degradation products (e.g., oxidized benzaldehyde derivatives) .

Q. What computational methods predict the compound’s interaction with biological targets such as GPCRs or ion channels?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor binding modes. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with Asp113 in the 5-HT2A_{2A} receptor). Validate predictions with mutagenesis studies and SPR binding assays .

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